molecular formula C20H13Cl2FN2O3 B5391781 (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5391781
M. Wt: 419.2 g/mol
InChI Key: BZXGYHLAFZYWDV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials include 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde and 2-fluorobenzylamine. The key steps in the synthesis involve:

    Condensation Reaction: The aldehyde group of 3,5-dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde reacts with the amine group of 2-fluorobenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the imidazolidine ring.

    Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O3/c1-2-7-28-18-14(21)8-12(9-15(18)22)10-17-19(26)25(20(27)24-17)11-13-5-3-4-6-16(13)23/h1,3-6,8-10H,7,11H2,(H,24,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGYHLAFZYWDV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.